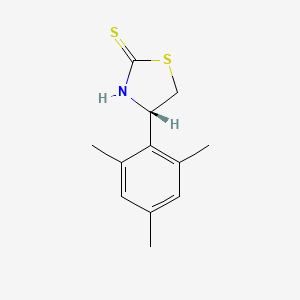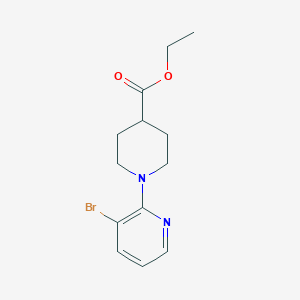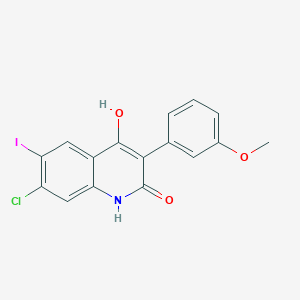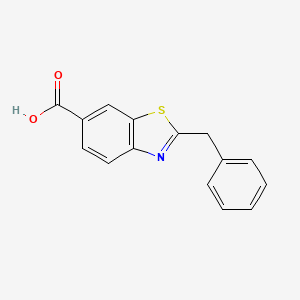![molecular formula C8H9FN2O3 B13901352 Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.1671 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a fluoromethyl group and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrazole ring. The specific steps and conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group and pyrazole ring play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate can be compared with other similar compounds, such as:
Pyrazofurin: A pyrazole-based antiviral drug.
Encorafenib: A pyrazole-containing anticancer drug.
Celecoxib: A pyrazole-based anti-inflammatory drug.
These compounds share the pyrazole scaffold but differ in their specific substituents and biological activities. This compound is unique due to its fluoromethyl group and ethyl ester functionality, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate |
InChI |
InChI=1S/C8H9FN2O3/c1-2-14-8(13)7(12)6-3-10-11(4-6)5-9/h3-4H,2,5H2,1H3 |
Clave InChI |
XMYFXYPXUYKCKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CN(N=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)

![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)




![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)


![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
